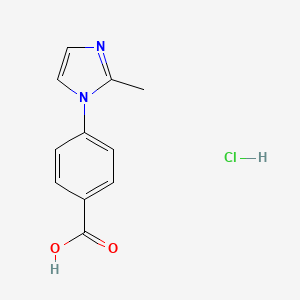

4-(2-Methyl-1H-imidazol-1-YL)benzoic acid hydrochloride

概要

説明

4-(2-Methyl-1H-imidazol-1-YL)benzoic acid hydrochloride is a useful research compound. Its molecular formula is C11H13ClN2O3 and its molecular weight is 256.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(2-Methyl-1H-imidazol-1-YL)benzoic acid hydrochloride involves the condensation reaction between 1H-imidazole and 4-chloromethylbenzaldehyde. The resulting condensation product is then subjected to further synthetic steps to obtain the target compound[2][2]. Another method involves the reaction of benzoyl chloride with 1H-imidazole .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

化学反応の分析

Types of Reactions

4-(2-Methyl-1H-imidazol-1-YL)benzoic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of 4-(2-Methyl-1H-imidazol-1-YL)benzoic acid hydrochloride as an anticancer agent. The compound has been investigated for its inhibitory effects on various receptor tyrosine kinases, which are critical targets in cancer therapy. For instance, a study demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, including K562 (chronic myeloid leukemia) and MCF-7 (breast adenocarcinoma) .

Table 1: Cytotoxicity of Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4-(2-Methyl-1H-imidazol-1-YL)benzoic acid | K562 | 5.6 |

| 4-(2-Methyl-1H-imidazol-1-YL)benzoic acid | MCF-7 | 8.2 |

| Other Derivative A | HL60 | 3.6 |

| Other Derivative B | A549 | 40 |

1.2 Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Molecular docking studies have shown that the compound can effectively bind to the active sites of target kinases, providing a structural basis for its inhibitory activity .

Pharmaceutical Development

2.1 Lead Compound for Drug Formulation

This compound is being explored as a lead compound in the development of new pharmaceuticals due to its favorable biological activities. Its structural characteristics enable modifications that can enhance efficacy and reduce toxicity, making it a candidate for further optimization .

Case Study: Drug Development Process

A recent study involved the synthesis of several analogs based on this compound, leading to the identification of candidates with improved potency against specific cancer types. These compounds were subjected to extensive pharmacological evaluation, demonstrating potential for clinical application .

Material Science Applications

3.1 Synthesis of Functional Materials

In material science, this compound has been utilized in the synthesis of functional materials due to its ability to form coordination complexes with metal ions. These complexes exhibit interesting properties that can be harnessed in catalysis and sensor technology .

Table 2: Properties of Metal Complexes Formed with the Compound

| Metal Ion | Complex Stability | Application Area |

|---|---|---|

| Cu(II) | High | Catalysis |

| Zn(II) | Moderate | Sensors |

作用機序

The mechanism of action of 4-(2-Methyl-1H-imidazol-1-YL)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

類似化合物との比較

Similar Compounds

4-(1H-imidazol-1-yl)benzoic acid: Similar in structure but lacks the methyl group on the imidazole ring.

4-(1H-imidazol-1-yl)methylbenzoic acid: Contains a methyl group attached to the benzoic acid moiety instead of the imidazole ring.

Uniqueness

4-(2-Methyl-1H-imidazol-1-YL)benzoic acid hydrochloride is unique due to the presence of the methyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interaction with specific molecular targets, making it a valuable compound for research and therapeutic applications .

生物活性

4-(2-Methyl-1H-imidazol-1-YL)benzoic acid hydrochloride, also known as 4-MBI, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The compound features a benzoic acid moiety and an imidazole ring, which are known for their diverse pharmacological effects. This article reviews the biological activity of 4-MBI, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C₁₁H₁₁ClN₂O₂, with a molecular weight of 252.7 g/mol. The presence of both carboxylic acid and imidazole groups contributes to its reactivity and interaction with biological targets.

Imidazole derivatives, including 4-MBI, exhibit a broad range of biological activities through various mechanisms:

- Enzyme Inhibition : Compounds with imidazole rings often act as inhibitors for specific enzymes, influencing metabolic pathways.

- Receptor Binding : The compound may bind to various receptors, altering their activity and leading to physiological effects.

- Antimicrobial Properties : Similar compounds have shown effectiveness against various pathogens, suggesting potential antimicrobial activity for 4-MBI.

Biological Activity Overview

Research indicates that 4-MBI may possess several pharmacological properties, including:

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties. For instance, studies on related structures have shown activity against strains such as Staphylococcus aureus and Candida albicans.

- Antiproliferative Effects : Compounds with similar structures have exhibited cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.

- Antileishmanial Activity : Research on related benzimidazole derivatives has highlighted their efficacy against Leishmania species, suggesting that 4-MBI could also have similar applications.

Antimicrobial Activity

A study examined the antimicrobial effects of various imidazole derivatives. Results indicated that compounds with structural similarities to 4-MBI showed significant antibacterial activity against Staphylococcus aureus with MIC values ranging from 13–16 µg/mL .

Antiproliferative Effects

In vitro studies have assessed the cytotoxicity of imidazole-containing compounds on cancer cell lines. For instance, a derivative similar to 4-MBI was found to reduce cell viability significantly at concentrations as low as 10 µM . This suggests that further investigation into the antiproliferative properties of 4-MBI could be warranted.

Antileishmanial Activity

Research involving nitroimidazole derivatives has revealed promising antileishmanial activity against Leishmania (V.) braziliensis and L. (L.) mexicana, with some compounds achieving LC50 values below 10 µM . Given the structural similarities between these compounds and 4-MBI, there is potential for exploring its efficacy against leishmaniasis.

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Molecular Formula | Biological Activity | Notable Findings |

|---|---|---|---|

| 2-(2-Methyl-1H-benzimidazol-1-yl)benzoic acid | C₁₅H₁₂N₂O₂ | Antimicrobial | Effective against multiple bacterial strains |

| This compound | C₁₁H₁₁ClN₂O₂ | Antiproliferative | Significant cytotoxicity observed in cancer cell lines |

| 4-(1H-benzimidazol-2-YL)benzoic acid | C₁₂H₉N₂O₂ | Antileishmanial | High efficacy against Leishmania species |

特性

CAS番号 |

921938-78-5 |

|---|---|

分子式 |

C11H13ClN2O3 |

分子量 |

256.68 g/mol |

IUPAC名 |

4-(2-methylimidazol-1-yl)benzoic acid;hydrate;hydrochloride |

InChI |

InChI=1S/C11H10N2O2.ClH.H2O/c1-8-12-6-7-13(8)10-4-2-9(3-5-10)11(14)15;;/h2-7H,1H3,(H,14,15);1H;1H2 |

InChIキー |

PSHJNJCAKINUEP-UHFFFAOYSA-N |

SMILES |

CC1=NC=CN1C2=CC=C(C=C2)C(=O)O.Cl |

正規SMILES |

CC1=NC=CN1C2=CC=C(C=C2)C(=O)O.O.Cl |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。